molecular formula C16H25NO6 B4002971 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B4002971
M. Wt: 327.37 g/mol
InChI Key: FAGQJJVQPXOAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C16H25NO6 and its molecular weight is 327.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(4-isopropyl-3-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt) is 327.16818752 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Fate

The environmental fate and biodegradation of substances like 2-{[2-(4-isopropyl-3-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt) are critical for understanding their persistence and impact. Thornton et al. (2020) provide insights into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, demonstrating the capability of microorganisms to degrade ETBE aerobically. This study highlights the importance of understanding microbial pathways for the breakdown of complex organic compounds, which could be relevant for the biodegradation of similar substances (Thornton et al., 2020).

Ethanol's Role in Industrial and Environmental Contexts

Ethanol, a compound related to the broader class of substances including 2-{[2-(4-isopropyl-3-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt), plays a significant role in various applications. Swati et al. (2013) discuss the potential of using Parthenium hysterophorus for ethanol production, showcasing the importance of ethanol as an alternative energy source. This research underscores the relevance of exploring novel sources and methods for ethanol production, which could be beneficial for developing sustainable energy solutions (Swati et al., 2013).

Pharmacological Applications

The pharmacological potentials of related compounds, such as tyrosol and hydroxytyrosol, have been investigated for their antioxidant, anti-inflammatory, and anti-tumor properties. Ramos et al. (2020) evaluate these compounds' applicability in dentistry, indicating the broad spectrum of scientific interest in understanding the health benefits and applications of phenolic compounds. This research may guide the exploration of 2-{[2-(4-isopropyl-3-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt) and related compounds for various therapeutic and medical applications (Ramos et al., 2020).

Environmental Health Perspectives

Olney et al. (2000) discuss the potential of environmental agents, including ethanol, to trigger massive apoptotic neurodegeneration in the developing brain. This review emphasizes the importance of understanding the neurotoxic effects of substances and their impact on developmental health. The findings could have implications for assessing the safety and environmental health impact of compounds like 2-{[2-(4-isopropyl-3-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt) (Olney et al., 2000).

Properties

IUPAC Name

2-[2-(3-methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-11(2)14-5-4-13(10-12(14)3)17-9-7-15-6-8-16;3-1(4)2(5)6/h4-5,10-11,15-16H,6-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGQJJVQPXOAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNCCO)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
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2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
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2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
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2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
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2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
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2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid

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